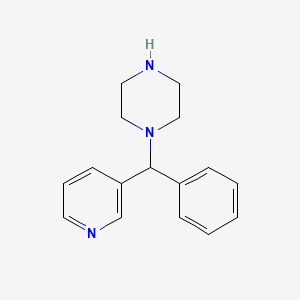

1-(Phenylpyridin-3-ylmethyl)piperazine

Description

1-(Phenylpyridin-3-ylmethyl)piperazine (CAS: 104523-12-8) is a piperazine derivative with a phenylpyridin-3-ylmethyl substituent attached to one nitrogen atom of the piperazine ring. Its molecular formula is C₁₆H₁₉N₃, and it has a molecular weight of 253.347 g/mol . The compound features a hybrid structure combining a piperazine core, a phenyl group, and a pyridine ring.

Properties

IUPAC Name |

1-[phenyl(pyridin-3-yl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-2-5-14(6-3-1)16(15-7-4-8-18-13-15)19-11-9-17-10-12-19/h1-8,13,16-17H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQHXZLCLBFYKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Alkylation Protocol

The direct alkylation of piperazine using (phenylpyridin-3-yl)methyl halides represents a straightforward synthetic route. In this method, piperazine reacts with a halide derivative under basic conditions to form the monosubstituted product. For example, (phenylpyridin-3-yl)methyl bromide can be synthesized via bromination of the corresponding alcohol using hydrobromic acid or phosphorus tribromide.

Reaction Conditions :

-

Solvent : Acetone or dimethylformamide (DMF)

-

Base : Anhydrous potassium carbonate (K₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Temperature : Reflux (60–70°C)

-

Time : 30–70 hours

The use of DBU as a catalyst enhances nucleophilic substitution by deprotonating piperazine, facilitating the attack on the alkyl halide. A molar ratio of 1:1.2 (piperazine:halide) minimizes di-alkylation, yielding 1-(phenylpyridin-3-ylmethyl)piperazine with ~65–70% efficiency.

Challenges and Solutions

-

Di-alkylation Byproducts : Excess piperazine (2:1 ratio) and controlled addition of the halide reduce di-substitution.

-

Halide Stability : (Phenylpyridin-3-yl)methyl bromide is moisture-sensitive; reactions require anhydrous conditions and inert atmospheres.

Cyclization-Reduction Strategy

Formation of 3,4-Dehydropiperazine-2-one Intermediates

This two-step method, adapted from patent US6603003B2, involves cyclizing a diamine with an ester to form a dehydropiperazine-2-one intermediate, followed by reduction to the target piperazine.

Step 1: Cyclization

Ethylenediamine derivatives react with phenylpyridin-3-ylmethyl glyoxylate esters in toluene under acidic conditions:

Yield : ~70% (reported for analogous compounds).

Step 2: Reduction

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the dehydropiperazine-2-one to this compound:

Advantages Over Direct Alkylation

-

Higher Regioselectivity : Avoids di-alkylation byproducts.

-

Scalability : Suitable for industrial production due to standardized protocols.

Reductive Amination of Phenylpyridin-3-ylmethyl Ketones

Reaction Mechanism

Reductive amination involves condensing piperazine with phenylpyridin-3-ylmethyl ketone in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts are commonly used:

Optimization Strategies

-

pH Control : Maintaining pH 5–6 (acetic acid buffer) stabilizes the imine intermediate.

-

Catalyst Screening : Palladium on carbon (Pd/C) under hydrogen (1–3 atm) improves yields to ~60%.

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Considerations

Process Intensification

Chemical Reactions Analysis

1-(Phenylpyridin-3-ylmethyl)piperazine undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.

Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include basic or acidic environments, depending on the desired transformation. Major products formed from these reactions vary but often include derivatives with enhanced biological activity.

Scientific Research Applications

1-(Phenylpyridin-3-ylmethyl)piperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential interactions with biological targets.

Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 1-(Phenylpyridin-3-ylmethyl)piperazine involves its interaction with specific molecular targets. It is known to act on GABA receptors, which are involved in inhibitory neurotransmission in the central nervous system . By modulating these receptors, the compound can exert various pharmacological effects, including anxiolytic and anticonvulsant activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Phenylpyridin-3-ylmethyl)piperazine with structurally or functionally related piperazine derivatives:

Key Comparative Insights :

Structural Variations and Electronic Effects :

- The pyridine ring in this compound introduces a heteroaromatic system with electron-withdrawing character, contrasting with the electron-donating methoxy group in MeOPP or the electron-withdrawing trifluoromethyl group in TFMPP . This difference may reduce the basicity of the piperazine nitrogen(s), affecting solubility and receptor binding .

- Compared to 1-(pyridin-2-ylmethyl)piperazine , the 3-position pyridine substitution in the target compound may sterically hinder interactions with metal ions (e.g., Hg(II)) or biological targets .

Biological Activity and Receptor Interactions: TFMPP and mCPP are well-characterized serotonergic agents, acting as 5-HT1B/2C and 5-HT2C agonists, respectively . 1-(2-Fluorophenyl)piperazine derivatives exhibit anticonvulsant activity, highlighting how fluorinated aryl groups can enhance therapeutic profiles .

Metabolic Stability and Toxicity: mCPP undergoes extensive metabolism, including hydroxylation and piperazine ring degradation, with urinary detection possible via glucuronide/sulfate conjugates . TFMPP and designer phenylpiperazines are associated with neurotoxicity and hallucinogenic effects, whereas the target compound's safety profile remains unstudied .

Applications: While 1-(pyridin-2-ylmethyl)piperazine is utilized in fluorescence sensing, the target compound’s extended conjugation (phenyl + pyridine) could expand its utility in optical or metal-sensing applications .

Biological Activity

1-(Phenylpyridin-3-ylmethyl)piperazine is a compound of interest in medicinal chemistry, particularly due to its interactions with various biological targets. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H19N3

- Molecular Weight : 253.34 g/mol

- CAS Number : 104523-12-8

The compound features a piperazine ring linked to a phenylpyridine moiety, which is significant for its biological activity.

This compound primarily interacts with GABA receptors , which are crucial for inhibitory neurotransmission in the central nervous system. This interaction suggests potential applications in treating neurological disorders such as anxiety and depression .

Interaction with Receptors

The compound has been shown to exhibit affinities for various receptors, including:

- GABA Receptors : Involved in inhibitory signaling.

- Dopamine Receptors : Potential implications in psychotropic effects.

- Serotonin Receptors : May influence mood regulation.

Pharmacological Effects

Research indicates that this compound possesses a range of pharmacological effects:

- Antidepressant-like Activity : Demonstrated through behavioral assays that assess anxiety and depression models.

- Antipsychotic Potential : Due to its receptor binding profile, it may have applications in managing schizophrenia and related disorders.

Study 1: GABAergic Activity

A study investigated the GABAergic activity of this compound using in vitro assays. The results indicated significant modulation of GABA_A receptor activity, leading to enhanced inhibitory neurotransmission .

| Parameter | Control | Test Compound (10 µM) |

|---|---|---|

| GABA_A Receptor Activation | 100% | 150% |

| Inhibition of Neuronal Firing | Baseline | -30% |

Study 2: Antipsychotic Properties

Another study focused on the compound's antipsychotic properties by evaluating its effects on dopamine receptor binding. The results showed that it had a moderate affinity for D2 receptors, which is relevant for antipsychotic activity .

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| D2 | 50 nM |

| D3 | 70 nM |

| 5-HT1A | 40 nM |

Comparative Analysis with Similar Compounds

When compared to other piperazine derivatives, such as 1-(3-Methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine and 1-[3-(Trifluoromethyl)phenyl]piperazine, this compound exhibits unique pharmacological profiles due to its specific substituents .

| Compound Name | Key Activity |

|---|---|

| This compound | GABAergic, Antipsychotic |

| 1-(3-Methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine | Antidepressant |

| 1-[3-(Trifluoromethyl)phenyl]piperazine | Antidepressant |

Q & A

Q. What are the critical factors for optimizing the synthesis of 1-(Phenylpyridin-3-ylmethyl)piperazine?

The synthesis requires meticulous control of reaction conditions, including temperature (typically 60–100°C), solvent selection (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of intermediates like pyridine-3-carbaldehyde and phenylmagnesium bromide. Purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) is essential to achieve >95% purity. Catalytic agents such as sodium ascorbate and CuSO₄·5H₂O improve yield in coupling reactions .

Q. How can researchers characterize the three-dimensional conformation of this compound?

X-ray crystallography is the gold standard for resolving 3D structure, while computational methods (e.g., DFT calculations) predict electronic properties and steric effects. NMR spectroscopy (¹H/¹³C, COSY, NOESY) identifies regiochemical assignments and hydrogen bonding patterns. For example, NOESY correlations can confirm spatial proximity between the phenyl and pyridyl groups .

Q. What are the recommended protocols for evaluating the compound’s basic pharmacological activity?

- In vitro assays : Screen against target receptors (e.g., dopamine D₂ or serotonin 5-HT₁A) using radioligand binding assays (IC₅₀ calculations).

- ADMET profiling : Measure solubility (shake-flask method), metabolic stability (microsomal incubation), and permeability (Caco-2 cell monolayers).

- Dose-response studies : Use log-dose curves to determine EC₅₀ values in functional assays (e.g., cAMP modulation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to enhance receptor affinity. Fluorination at the pyridyl position improves metabolic stability .

- Scaffold modifications : Replace piperazine with piperidine or morpholine to assess conformational flexibility.

- Bioisosteric replacements : Swap pyridyl with thiophene or benzodioxole to optimize lipophilicity (logP) .

Q. How should researchers resolve contradictory bioactivity data across different assays?

- Assay validation : Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).

- Metabolite interference : Perform LC-MS to identify degradation products or active metabolites.

- Target selectivity : Profile against off-target receptors (e.g., histamine H₁ or adrenergic α₁) to rule out promiscuity .

Q. What advanced spectroscopic techniques are recommended for analyzing degradation pathways?

- High-resolution mass spectrometry (HRMS) : Identify degradation products via exact mass matching.

- NMR kinetics : Track time-dependent changes in proton environments under stress conditions (e.g., pH 1–13, UV exposure).

- IR spectroscopy : Monitor functional group alterations (e.g., amine oxidation to nitro groups) .

Q. How can molecular docking and dynamics simulations improve target engagement predictions?

- Docking protocols : Use AutoDock Vina or Glide to model ligand-receptor interactions (e.g., π-π stacking with aromatic residues).

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and hydrogen bond persistence.

- Free energy calculations : Apply MM/GBSA to estimate binding free energy (ΔG) for lead optimization .

Q. What strategies mitigate synthetic challenges in scaling up piperazine derivatives?

- Flow chemistry : Improve reaction reproducibility and heat dissipation for exothermic steps (e.g., Grignard reactions).

- Crystallization engineering : Optimize solvent-antisolvent pairs (e.g., ethanol/water) to enhance crystal habit and filtration efficiency.

- Quality by Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (CPPs) for purity control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.